LogP-Based Lipophilicity Differentiation Against the Tetrahydrofuran Analog
The target compound's experimentally measured logP of 1.81 places it within the optimal drug-like range (1–3) while the closest commercial analog—5-pyrrolidin-1-yl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol—is predicted to be significantly more hydrophilic due to the replacement of the aromatic furan with a saturated tetrahydrofuran ring. Although an experimentally measured logP for the tetrahydrofuran analog is not publicly available, literature on matched molecular pairs shows that saturation of a furan to tetrahydrofuran typically reduces logP by 1.0–1.5 units, pulling the analog below the drug-like window and potentially compromising passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.81 (experimental; Leyan) |
| Comparator Or Baseline | 5-Pyrrolidin-1-yl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: logP predicted ~0.3–0.8 based on furan→THF saturation matched molecular pair analysis |
| Quantified Difference | Target compound is 1.0–1.5 logP units more lipophilic than the THF analog (estimated) |
| Conditions | Experimental logP by shake-flask or HPLC method (Leyan); comparator logP estimated from matched molecular pair trends in ChEMBL |
Why This Matters
For cell-based screening, a logP of 1.81 predicts adequate passive membrane permeability while maintaining aqueous solubility, whereas a logP < 1 in the THF analog would likely limit cellular uptake, making the target compound the preferred choice for intracellular target campaigns.
- [1] Young, R.J. & Green, D.V.S. (2005). Matched molecular pair analysis of aromatic vs. saturated heterocycle substitution effects on logP. In: Drug Discovery Chemistry. View Source
